2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride
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Overview
Description
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride is an organophosphorus compound that features a phosphane group bonded to two phenyl groups and a 2,2-dimethylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride typically involves the reaction of diphenylphosphine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphane group can donate electron density to the metal center, stabilizing reactive intermediates and facilitating various catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Diphenylphosphine: An organophosphorus compound with two phenyl groups bonded to a phosphane group.
Triphenylphosphine: A widely used phosphane ligand with three phenyl groups bonded to the phosphane group.
Uniqueness
2,2-Dimethylpropoxy(diphenyl)phosphane;hydrochloride is unique due to the presence of the 2,2-dimethylpropoxy group, which can influence its reactivity and coordination properties compared to other phosphane ligands .
Properties
CAS No. |
91516-69-7 |
---|---|
Molecular Formula |
C17H22ClOP |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2,2-dimethylpropoxy(diphenyl)phosphane;hydrochloride |
InChI |
InChI=1S/C17H21OP.ClH/c1-17(2,3)14-18-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;1H |
InChI Key |
GWMPXTISPKLXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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